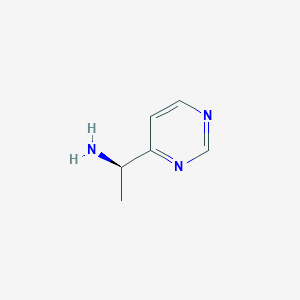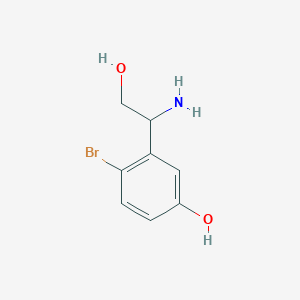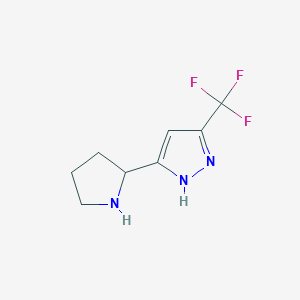
(R)-1-(4-Methoxypyridin-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Methoxypyridin-2-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methoxy group at the 4-position and an ethan-1-ol group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methoxypyridin-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxypyridine.
Grignard Reaction: A Grignard reagent, such as ethylmagnesium bromide, is reacted with 4-methoxypyridine to form the corresponding alcohol.
Chiral Resolution: The racemic mixture is then subjected to chiral resolution techniques to isolate the ®-enantiomer.
Industrial Production Methods
Industrial production methods for ®-1-(4-Methoxypyridin-2-yl)ethan-1-ol may involve:
Catalytic Asymmetric Synthesis: Using chiral catalysts to directly synthesize the ®-enantiomer.
Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired ®-enantiomer.
化学反応の分析
Types of Reactions
Oxidation: ®-1-(4-Methoxypyridin-2-yl)ethan-1-ol can undergo oxidation to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the substituent introduced.
科学的研究の応用
®-1-(4-Methoxypyridin-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of ®-1-(4-Methoxypyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(S)-1-(4-Methoxypyridin-2-yl)ethan-1-ol: The enantiomer of the compound.
1-(4-Methoxypyridin-2-yl)ethan-1-one: The ketone derivative.
1-(4-Methoxypyridin-2-yl)ethane: The reduced alkane derivative.
Uniqueness
®-1-(4-Methoxypyridin-2-yl)ethan-1-ol is unique due to its chiral nature and specific substitution pattern on the pyridine ring
特性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC名 |
(1R)-1-(4-methoxypyridin-2-yl)ethanol |
InChI |
InChI=1S/C8H11NO2/c1-6(10)8-5-7(11-2)3-4-9-8/h3-6,10H,1-2H3/t6-/m1/s1 |
InChIキー |
OVCBUNMKJZUZSX-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=NC=CC(=C1)OC)O |
正規SMILES |
CC(C1=NC=CC(=C1)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol](/img/structure/B13594526.png)
![{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13594530.png)



![tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B13594550.png)

![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B13594557.png)





